
4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
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Overview
Description
4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a complex organic compound with a unique structure that includes a pyrazoline ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Lacks the thioxomethyl group, resulting in different chemical properties and reactivity.
4-((4-Methylphenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Substitution of the chlorine atom with a methyl group alters its biological activity and chemical behavior.
4-((4-Bromophenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: The presence of a bromine atom instead of chlorine affects its reactivity in substitution reactions.
Uniqueness
The presence of the thioxomethyl group in 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions. This makes it distinct from other similar compounds and broadens its range of applications in various fields.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVHBJCYBJLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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